An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is a highly functionalized aromatic compound with the molecular formula C₉H₆O₆.[1][2] Its unique structure, featuring three hydroxyl and three aldehyde groups on a central benzene ring, imparts a high degree of reactivity and versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a building block in the synthesis of Covalent Organic Frameworks (COFs). While its biological activities are an emerging area of interest, current research primarily highlights its potential as an antioxidant, antimicrobial, and anti-inflammatory agent, largely inferred from the properties of its phloroglucinol core.
Chemical and Physical Properties
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] The presence of multiple hydrogen bond donors and acceptors contributes to its relatively high melting point.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₆ | [1][2] |
| Molecular Weight | 210.14 g/mol | [1][2] |
| Melting Point | 199-200 °C | [4] |
| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [3] |
| Water Solubility | Practically insoluble (0.065 g/L at 25 °C) | [5] |
| Appearance | Pale Orange Solid | [3] |
| CAS Number | 34374-88-4 | [1][2] |
Table 2: Spectroscopic Data
| Technique | Wavelength/Chemical Shift | Description | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 14.11 (s, 3H), 10.15 (s, 3H) | Singlet at 14.11 ppm corresponds to the three hydroxyl protons, and the singlet at 10.15 ppm corresponds to the three aldehyde protons. | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.1, 173.6, 102.9 | Peak at 192.1 ppm is attributed to the aldehyde carbons. Peak at 173.6 ppm corresponds to the carbons bearing the hydroxyl groups. Peak at 102.9 ppm is for the carbons of the benzene ring. | [4] |
| FT-IR (KBr disc) | 2889, 1643, 1593, 1433, 1390, 1253, 1193, 968, 873, 817, 785, 607 cm⁻¹ | The spectrum shows characteristic peaks for O-H, C=O (aldehyde), and aromatic C=C stretching, and C-H bending vibrations. | [4] |
Synthesis and Reactivity
Synthesis
The most common method for synthesizing 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is through the Duff reaction, which involves the formylation of phloroglucinol.[6]
Materials:
-
Phloroglucinol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask maintained under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[4]
-
To this mixture, add trifluoroacetic acid (47 mL) as a solvent.[4]
-
Heat the solution to 100°C and stir for 2.5 hours.[4]
-
After 2.5 hours, add 50 mL of HCl and continue heating at 100°C for an additional hour.[4]
-
Cool the reaction mixture to room temperature.[4]
-
Extract the product with dichloromethane (3 x 100 mL).[4]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.[4]
-
Remove the solvent by rotary evaporation to obtain the crude product.[4]
-
Recrystallize the crude product from hot ethanol to yield the final product as a white solid.[4]
Reactivity
The chemical behavior of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is dominated by its aldehyde and hydroxyl functional groups.
-
Condensation Reactions: The aldehyde groups readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of Covalent Organic Frameworks (COFs).[2]
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using appropriate oxidizing agents.
-
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.[2]
Applications in Covalent Organic Frameworks (COFs)
A primary application of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is as a monomer in the synthesis of COFs. Its trigonal symmetry and reactive aldehyde groups allow for the formation of porous, crystalline polymers with a regular, repeating structure.
Materials:
-
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (TP)
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT)
-
Mesitylene
-
Dioxane
-
6M Acetic acid
Procedure:
-
In a Pyrex tube, add 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (31.52 mg, 0.15 mmol) and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (53.17 mg, 0.15 mmol).[1]
-
Add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6M acetic acid to the mixture.[1]
-
Sonicate the tube for 15 minutes to achieve a homogenous dispersion.[1]
-
The tube is then subjected to a freeze-pump-thaw cycle three times.
-
Seal the tube and heat it at 120°C for 3 days.
-
After cooling, the resulting solid is collected by filtration.
-
The solid is washed with anhydrous acetone and tetrahydrofuran.
-
The purified COF is then dried under vacuum at 120°C.
Biological Activity
The biological activities of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde are not yet extensively studied. However, based on its structural similarity to phloroglucinol and other polyphenolic compounds, it is suggested to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2]
-
Antioxidant Properties: The hydroxyl groups on the benzene ring are expected to act as hydrogen donors, enabling the molecule to scavenge free radicals and exhibit antioxidant effects.[2]
-
Antimicrobial Activity: Preliminary research suggests potential antimicrobial activity against certain bacteria and fungi, though specific minimum inhibitory concentration (MIC) values are not widely reported.[2]
-
Anti-inflammatory Effects: Some studies indicate a potential role in modulating inflammatory pathways, but the specific mechanisms and signaling pathways involved have not been elucidated.[2]
Further research, including detailed in vitro and in vivo studies, is required to fully characterize the biological activities and therapeutic potential of this compound.
Conclusion
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a versatile and highly reactive molecule with significant potential in materials science, particularly as a building block for Covalent Organic Frameworks. Its well-defined synthesis and reactivity make it a valuable tool for the rational design of porous materials. While its biological activities are an area of growing interest, further investigation is needed to substantiate its potential applications in drug development. This guide provides a foundational understanding of its chemical properties and established experimental protocols to aid researchers in their exploration of this fascinating compound.
References
- 1. rsc.org [rsc.org]
- 2. Buy 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 34374-88-4 [smolecule.com]
- 3. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 34374-88-4 | Benchchem [benchchem.com]
